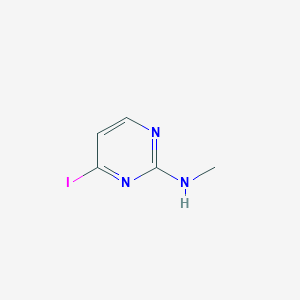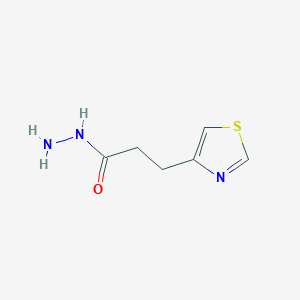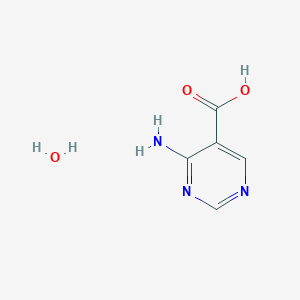
2-Butenoic acid, 3-amino-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-amino-, phenylmethyl ester is an organic compound with the molecular formula C11H13NO2 It is a derivative of 2-butenoic acid, where the hydrogen atom on the carboxyl group is replaced by a phenylmethyl ester group, and an amino group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-amino-, phenylmethyl ester typically involves the esterification of 2-butenoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-amino-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butenoic acid, 3-amino-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Butenoic acid, 3-amino-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-butenoic acid, which can then interact with its target. The amino group may also play a role in binding to the target molecule, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Butenoic acid, methyl ester: Similar structure but lacks the amino group and phenylmethyl ester group.
2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.
2-Butenoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a methyl group on the third carbon atom.
Uniqueness
2-Butenoic acid, 3-amino-, phenylmethyl ester is unique due to the presence of both an amino group and a phenylmethyl ester group
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
benzyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3/b9-7- |
InChIキー |
LPYNWRPARGBJOL-CLFYSBASSA-N |
異性体SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/N |
正規SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


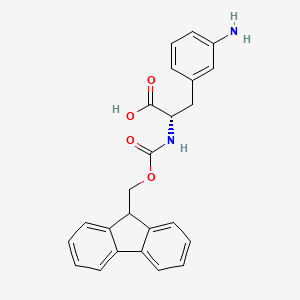

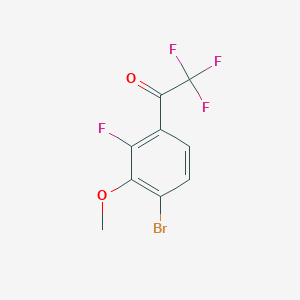
![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
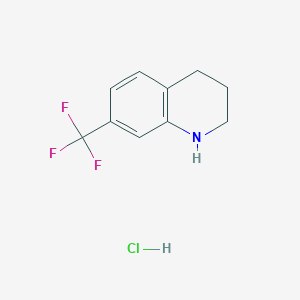
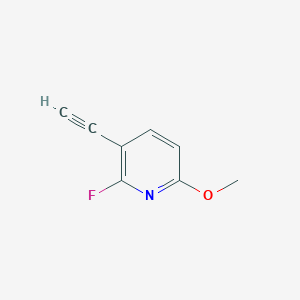
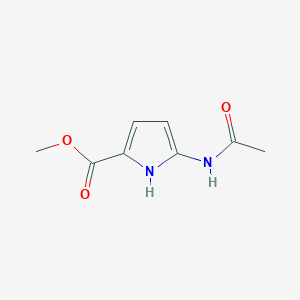
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
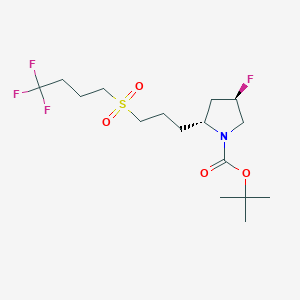
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
